N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide -

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

Catalog Number: EVT-3833033
CAS Number:
Molecular Formula: C19H16BrFN2OS
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Hantzsch Thiazole Synthesis: This classic reaction [, , , , , ] could be employed to construct the 1,3-thiazole ring using a substituted α-bromoketone (e.g., 2-bromo-1-(4-bromophenyl)pentan-1-one) and thiourea or a substituted thiourea as starting materials.

Mechanism of Action

    Enzyme Inhibition: The compound might inhibit enzymes like acetylcholinesterase [], urease [], or α-glucosidase [], potentially through interactions with their active sites.

    Receptor Binding: The presence of aromatic rings and a halogenated benzamide moiety raises the possibility of interactions with specific receptors, such as the angiotensin II receptor [].

Applications

    Medicinal Chemistry: Given the prevalence of 1,3-thiazoles in drugs and bioactive molecules, it could be investigated for activities like antimicrobial [, , ], antifungal [, ], antitumor [], or anti-inflammatory [] properties.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

This compound features a central pyrazole ring with a 4-(4-bromophenyl)-1,3-thiazol-2-yl substituent. This structural motif is also present in the target compound, N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide. The key difference lies in the presence of a pyrazole ring in this compound, instead of the benzamide moiety found in the target structure. This compound's crystal structure, featuring C—H⋯N, C—H⋯F, C—H⋯π and π–π interactions, provides insights into potential intermolecular interactions relevant to the target compound.

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide []

This compound shares the core structure of a 1,3-thiazol-2-yl moiety substituted with a fluorinated benzamide group, similar to the target compound, N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide. The variations lie in the substituents on the thiazole and benzamide rings. This compound possesses a 2,4-difluorophenyl and a 1H-1,2,4-triazol-1-yl group on the thiazole ring, while the target compound features a 4-bromophenyl and a propyl group at those positions. Additionally, the benzamide group in this compound has a fluorine atom at the 2-position, unlike the 4-fluoro substitution in the target structure. Despite these differences, the shared core structure and the presence of fluorine substituents highlight a potential relationship in terms of their chemical properties and biological activity.

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide []

Although this compound does not directly possess a benzamide moiety, it shares the 4-aryl-1,3-thiazol-2-yl scaffold with N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide. The 2-position of the thiazole ring in this compound is substituted with a benzenesulfonamide group, while in the target compound, it is a 4-fluorobenzamide. Additionally, the 4-position of the thiazole ring bears a 4-methylphenyl substituent, unlike the 4-bromophenyl group in the target structure. Despite these differences, the shared scaffold suggests potential similarities in their synthesis and reactivity.

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide []

This compound showcases a 1,3-thiazol-2-yl group linked to a substituted benzamide, akin to the target compound. The differences reside in the substituents on both the thiazole and benzamide rings. This compound has a nitro group at the 5-position of the thiazole ring and a trifluoromethyl group at the 4-position of the benzamide ring, while the target compound has a propyl and a 4-bromophenyl group on the thiazole ring and a fluorine atom at the 4-position of the benzamide ring, respectively. Despite these variations, the shared structural motif highlights the importance of this scaffold in medicinal chemistry and suggests potential similarities in their chemical behavior.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

Though this compound contains a 1,3-thiazole ring, it is structurally quite different from N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide. The thiazole ring in this compound is incorporated within a more complex structure and doesn't share the same substitution pattern as the target compound. While not directly comparable in structure, the presence of a thiazole ring within different chemical contexts emphasizes the versatility of this heterocycle in medicinal chemistry.

5-{[4-(4-Bromophenyl)thiazol-2-yl]aminomethylene}-2,2-dimethyl-1,3-dioxane-4,6-dione []

While containing a 4-(4-bromophenyl)thiazol-2-yl unit like the target compound, this compound differs significantly in its overall structure. It features an aminomethylene linker and a 2,2-dimethyl-1,3-dioxane-4,6-dione group attached to the thiazole ring. This difference in structure suggests distinct chemical properties and potential applications compared to N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide.

Properties

Product Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

Molecular Formula

C19H16BrFN2OS

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C19H16BrFN2OS/c1-2-3-16-17(12-4-8-14(20)9-5-12)22-19(25-16)23-18(24)13-6-10-15(21)11-7-13/h4-11H,2-3H2,1H3,(H,22,23,24)

InChI Key

DMBRMFFATQLBSP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.